Thioquinox

Übersicht

Beschreibung

Synthesis Analysis

Recent advancements in the synthesis of thiophene derivatives, which Thioquinox may belong to, highlight the evolution of numerous synthetic methods, such as the Gewald and Fiesselmann methods, alongside the development of novel approaches. These advancements aim to enhance the efficiency, versatility, and environmental friendliness of thiophene synthesis processes (Xuan, 2020).

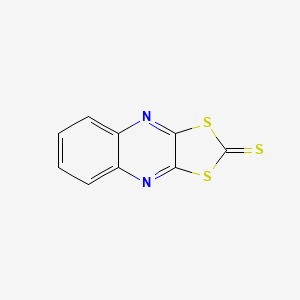

Molecular Structure Analysis

This compound's molecular structure, characterized by the thiophene ring, is significant for its electronic properties, which have been exploited in organic materials. The structure's aromaticity and the presence of sulfur significantly contribute to its reactivity and potential biological activity, reflecting the broader utility of thiophene derivatives in medicinal chemistry and beyond.

Chemical Reactions and Properties

The reactivity of this compound can be inferred from general characteristics of thiophene derivatives. These compounds participate in various chemical reactions, leveraging their sulfur atom for nucleophilic substitution reactions, electrophilic aromatic substitutions, and coordination to metal ions. Such reactions underscore the chemical versatility of this compound, making it a valuable intermediate in organic synthesis and potential applications in drug design and agrochemicals.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, would be influenced by its molecular structure. Thiophene derivatives typically exhibit moderate to low solubility in water and higher solubility in organic solvents, reflecting their hydrophobic character. These properties are crucial for designing applications in various solvents and conditions.

Chemical Properties Analysis

This compound's chemical properties, including acidity, basicity, and reactivity towards oxidizing and reducing agents, are pivotal in its applications. The presence of a sulfur atom within the aromatic thiophene ring enhances its electron density, affecting its potential redox behavior and interactions with biological molecules, indicating its utility in developing pharmaceuticals and organic materials.

Wissenschaftliche Forschungsanwendungen

Biochemie

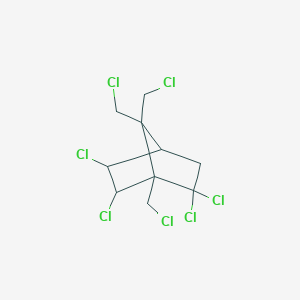

Thioquinox-Verbindungen wurden im Kontext anaerober methanoxidierender mikrobieller Konsortien identifiziert. Sie sind an der anaeroben Oxidation von Methan (AOM) beteiligt, einem kritischen Prozess zur Minderung des Methanflusses aus marinen Sedimenten. Diese Verbindungen können an Elektronentransportprozessen innerhalb und zwischen Archaeen und Sulfat-reduzierenden Bakterien beteiligt sein, wobei sie möglicherweise schützende Funktionen erfüllen oder Sulfat als Sulfatester in Bakterien transportieren {svg_1}.

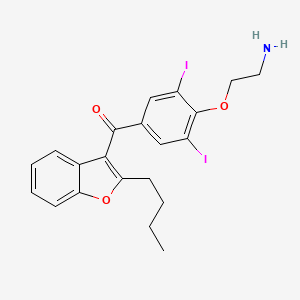

Pharmakologie

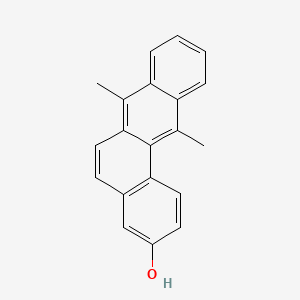

In der Pharmakologie weisen Chinoxalinderivate, zu denen auch this compound gehört, ein breites Spektrum an biologischen Aktivitäten auf. Sie werden zur Behandlung verschiedener Krankheiten eingesetzt und finden Anwendung in Bereichen wie Antikrebs-, Antimalaria-, antimikrobiellen und antiviralen Therapien. Die Modifikationen in der Struktur von Chinoxalinsubstraten haben zu signifikanten therapeutischen Wirkstoffen in der pharmazeutischen Industrie geführt {svg_2}.

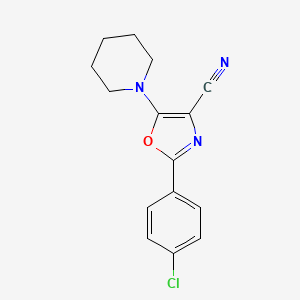

Umweltwissenschaften

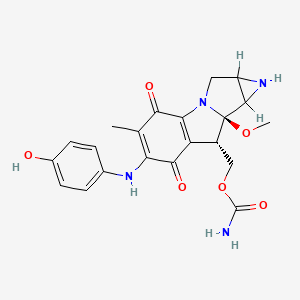

This compound-verwandte Verbindungen werden auf ihr Potenzial in der Umweltwissenschaft untersucht, insbesondere bei der Synthese von umweltfreundlichen Metallnanopartikeln (MNPs). Diese von Mikroorganismen synthetisierten MNPs bieten wenig toxische und umweltfreundliche Alternativen für Anwendungen in der Landwirtschaft, dem Umweltschutz und möglicherweise der Sanierung {svg_3}.

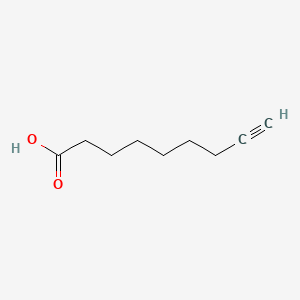

Landwirtschaft

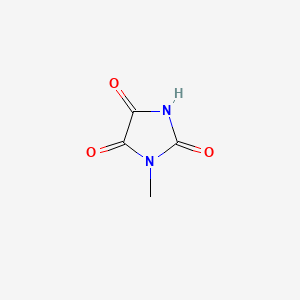

In der Landwirtschaft haben Fortschritte in der Nanotechnologie zur Entwicklung von Nanopestiziden und multifunktionalen Nanopartikeln geführt. This compound-verwandte Verbindungen können zu diesem Bereich beitragen, indem sie die Wirksamkeit von Pestiziden verbessern, was zu nachhaltigeren landwirtschaftlichen Praktiken führt. Die wissenschaftliche Anwendung solcher Verbindungen zielt darauf ab, die Schädlingsbekämpfungstechnologien zu verbessern und die Umweltbelastung durch chemische Mittel zu reduzieren {svg_4}.

Industrielle Prozesse

This compound und seine Derivate werden auf ihre Rolle in industriellen Prozessen untersucht, insbesondere in der grünen Chemie. Sie können zur Entwicklung nachhaltiger Praktiken beitragen, wie z. B. dem Ersatz flüchtiger organischer Lösungsmittel und der Schaffung von recycelbaren Katalysatoren. Diese Bemühungen stehen im Einklang mit den Prinzipien der grünen Chemie und zielen darauf ab, den ökologischen Fußabdruck industrieller Aktivitäten zu verringern {svg_5}.

Materialwissenschaften

In der Materialwissenschaft werden this compound-verwandte Chemien zur Funktionalisierung und Synthese von Polymeren und anderen Materialien verwendet. Thiol-X-Chemien, zu denen auch this compound gehört, werden bei Polymerisationen, Polymersynthesen und Polymermodifikationen eingesetzt. Diese Chemien sind entscheidend für die Herstellung von Materialien mit neuen Eigenschaften und Funktionalitäten {svg_6}.

Wirkmechanismus

Target of Action

Thioquinox is a synthetic compound that was primarily used as an acaricide to control various mites on fruit . It also shows some fungicidal activity . The primary targets of this compound are the amino and mercapto groups of various enzymes .

Mode of Action

This compound interacts with its targets by binding with the amino and mercapto groups, resulting in the inhibition of various enzymes . This inhibition disrupts the normal functioning of the target organisms, leading to their eventual death .

Biochemical Pathways

It has been suggested that this compound may be involved in electron transport processes within and/or between certain bacteria . It may also serve protective roles by reacting with toxic compounds such as hydrogen sulfide .

Pharmacokinetics

It’s known that this compound is a synthetic compound with a molecular mass of 23634 . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The result of this compound’s action is the effective control of various mites on fruit, as well as some fungicidal activity . On a molecular level, the inhibition of various enzymes disrupts the normal functioning of the target organisms .

Biochemische Analyse

Biochemical Properties

Thioquinox plays a significant role in biochemical reactions, particularly in electron transport processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been identified as a redox-active molecule involved in electron transport within anaerobic methane-oxidizing microbial consortia . It contains a quinoxaline heterocyclic ring and a thiol group, which are crucial for its redox activity. This compound may also interact with sulfate-reducing bacteria, potentially serving protective roles by reacting with toxic compounds such as hydrogen sulfide .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s redox activity can impact cellular redox states, influencing the activity of redox-sensitive signaling pathways and transcription factors. This can lead to changes in gene expression and metabolic fluxes within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. Its quinoxaline ring and thiol group enable it to participate in redox reactions, which can lead to the activation or inhibition of specific enzymes. This compound may also interact with proteins involved in electron transport chains, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in redox-sensitive processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced electron transport and protection against oxidative stress. At high doses, this compound can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions and electron transport. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic fluxes and metabolite levels. This compound’s redox activity can affect the balance of oxidized and reduced forms of biomolecules, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. This compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within cells to exert its effects .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum, where it can participate in redox reactions and other biochemical processes. The localization of this compound can influence its activity and function within cells .

Eigenschaften

IUPAC Name |

[1,3]dithiolo[4,5-b]quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2S3/c12-9-13-7-8(14-9)11-6-4-2-1-3-5(6)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILERPRJWJPJZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)SC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042471 | |

| Record name | Thioquinox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-yellow odorless solid; [HSDB] | |

| Record name | Thioquinox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in acetone, methanol. Anhydrous ethanol, -petroleum ether and kerosene, Insoluble in water, PRACTICALLY INSOL IN MOST ORG SOLVENTS | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg], 1X10-7 mm Hg at 20 °C | |

| Record name | Thioquinox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish yellow solid | |

CAS RN |

93-75-4 | |

| Record name | Thioquinox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioquinox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioquinox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioquinox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOQUINOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DRA4L621C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180 °C | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How effective is Thioquinox compared to other acaricides in controlling citrus mites?

A: Research indicates that this compound demonstrates comparable or superior effectiveness in controlling Panonychus citri (citrus red mite) compared to petroleum oil and other acaricides. Field applications of this compound provided adequate control and exhibited prolonged residual activity, influencing mite migration and mortality for 50-90 days post-treatment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)

![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)

![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)

![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)

![3-[7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid](/img/structure/B1196875.png)

![(2S,5R,6R)-6-[[(2R)-2-[[(2-chloro-3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1196879.png)